tert-Butyl (2-hydrazinylethyl)carbamate
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Overview
Description
tert-Butyl (2-hydrazinylethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under mild conditions and ease of removal. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-hydrazinylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yields and purity. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-hydrazinylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butyl group.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-hydrazinylethyl)carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.
Biology: In biological research, this compound is used to protect amine groups in biomolecules during chemical modifications. It helps in studying the structure and function of proteins and other biomolecules.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its stability and ease of removal make it an ideal protecting group in drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydrazinylethyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during chemical synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine group for further reactions. The molecular targets and pathways involved include the selective protection and deprotection of amine groups in various chemical and biological processes.
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
tert-Butyl N-hydroxycarbamate: Used in similar applications but with different reactivity.
tert-Butyl carbazate: Used in peptide synthesis and other organic reactions.
Uniqueness: tert-Butyl (2-hydrazinylethyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in applications where selective protection of amine groups is required, such as in peptide synthesis and pharmaceutical development.
Properties
IUPAC Name |
tert-butyl N-(2-hydrazinylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2/c1-7(2,3)12-6(11)9-4-5-10-8/h10H,4-5,8H2,1-3H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNJNJXOZGNXBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640525 |
Source
|
Record name | tert-Butyl (2-hydrazinylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156090-81-2 |
Source
|
Record name | tert-Butyl (2-hydrazinylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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